molecular formula C7H9NO2 B13599122 2-Pyridyl-1,2-ethanediol CAS No. 3944-00-1

2-Pyridyl-1,2-ethanediol

Cat. No.: B13599122
CAS No.: 3944-00-1
M. Wt: 139.15 g/mol
InChI Key: ORRCHBGKENHRKA-UHFFFAOYSA-N
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Description

2-Pyridyl-1,2-ethanediol is an organic compound with the molecular formula C₇H₉NO₂ It is characterized by the presence of a pyridine ring attached to a 1,2-ethanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridyl-1,2-ethanediol can be synthesized through the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures (around 140°C) without the need for a catalyst or solvent . The reaction proceeds through the formation of an intermediate, which is then treated with ethyl acetate to yield the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced by oxidizing 2-vinylpyridine with an aqueous solution of potassium permanganate in a water/acetone mixture. The reaction mixture is then neutralized with sulfuric acid in the presence of isopropyl alcohol to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridyl-1,2-ethanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 1,2-di(pyridin-2-yl)ethane-1,2-dione.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Pyridyl-1,2-ethanediol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms . These interactions help protect cells from oxidative damage and contribute to the compound’s potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other ethanediol derivatives

Properties

IUPAC Name

1-pyridin-2-ylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRCHBGKENHRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293158
Record name 2-Pyridyl-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3944-00-1
Record name NSC87552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridyl-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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